1,3-Dimethylbarbital
Description
Historical Context of Barbituric Acid Derivatives in Organic Chemistry
The lineage of barbituric acid derivatives in organic chemistry dates back to 1864, when German chemist Adolf von Baeyer first synthesized barbituric acid, also known as malonylurea. mdpi.comuit.nonih.govirapa.org This synthesis was achieved through the condensation of urea (B33335) with malonic acid or its ester, diethyl malonate. mdpi.comuit.nonih.govirapa.org While barbituric acid itself exhibits no significant pharmacological activity, its derivatives, collectively known as barbiturates, revolutionized medicinal chemistry by providing potent central nervous system depressants. mdpi.comuit.no The introduction of barbital (B3395916) (5,5-diethylbarbituric acid) in 1903-1904 marked the beginning of the clinical era for barbiturates, offering sedative and hypnotic effects. nih.govnih.govlibretexts.orgbritannica.com This was followed by the development of phenobarbital (B1680315) in 1911-1912, which demonstrated both hypnotic and anticonvulsant properties. nih.govnih.govlibretexts.orgbritannica.com Over the following decades, chemists synthesized over 2,500 barbiturate (B1230296) analogs, many of which found widespread use as sedatives, hypnotics, anticonvulsants, and anesthetics, acting by depressing central nervous system functions. uit.nolibretexts.orgbritannica.com Although many of these compounds have been superseded by agents with improved safety profiles, the barbituric acid nucleus remains a historically significant structural motif in chemistry. nih.govlibretexts.org
Significance of N-Methylated Barbituric Acid Scaffolds in Chemical Synthesis
The barbituric acid scaffold offers a versatile platform for chemical modification, with N-alkylation, including N-methylation, being a crucial strategy to tailor its properties and reactivity. cdnsciencepub.compublish.csiro.au The introduction of methyl groups onto the nitrogen atoms of the barbituric acid ring can significantly influence the molecule's electronic distribution and the steric environment around these nitrogen centers. cdnsciencepub.com This modification can direct subsequent chemical reactions, stabilize specific intermediates, and alter the physical properties such as solubility and crystallization behavior. cdnsciencepub.com Studies have shown that N-methylation can be a controlled process, with methods favoring methylation at the nitrogen atoms over oxygen atoms, leading to well-defined structural outcomes. cdnsciencepub.com N,N'-dimethylbarbituric acid, a specific example of an N-methylated scaffold, serves as a valuable synthon, particularly in the context of multicomponent reactions, enabling the efficient construction of complex molecular frameworks. researchgate.netresearchgate.net
Overview of 1,3-Dimethylbarbitural as a Precursor in Advanced Chemical Transformations
1,3-Dimethylbarbitural, also commonly known in the literature as 1,3-dimethylbarbituric acid or N,N'-dimethylbarbituric acid, functions as a key precursor and versatile synthon in advanced chemical transformations. researchgate.netresearchgate.net Its utility is particularly evident in the realm of multicomponent reactions (MCRs), where it acts as a critical reactant for the efficient assembly of intricate heterocyclic systems in a single synthetic step. researchgate.netresearchgate.nettjpr.org For instance, 1,3-dimethylbarbitural participates in reactions with arylaldehydes and other reactive species, such as dimedone or malononitrile, to generate diverse spirocyclic compounds and fused pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net These reactions, often facilitated by specific catalysts or conducted under mild conditions, highlight its role in building molecular complexity. researchgate.net Furthermore, derivatives synthesized from the 1,3-dimethylbarbituric acid scaffold have been explored for their potential as inhibitors of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), positioning it as a foundational structure in the design of novel therapeutic agents. nih.gov The preparation of 1,3-dimethylbarbituric acid itself typically involves the condensation of N,N-dimethylurea with malonic acid or its esters. uit.no
Scope and Academic Relevance of Current Research on 1,3-Dimethylbarbitural
Current research involving 1,3-dimethylbarbitural is primarily focused on its application as a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activities. researchgate.netresearchgate.nettjpr.org A significant area of academic interest lies in its use within multicomponent reactions, which offer efficient and atom-economical pathways to complex molecular structures. researchgate.netresearchgate.nettjpr.org The derivatives synthesized from 1,3-dimethylbarbitural are frequently evaluated for a range of biological effects, including anticancer properties researchgate.netresearchgate.netnih.gov and antimicrobial activities. tjpr.org
A particularly active area of contemporary research is the design and synthesis of 1,3-dimethylbarbituric acid derivatives as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov Studies have demonstrated that certain derivatives derived from this scaffold exhibit potent inhibition of PARP1 at nanomolar concentrations, with some compounds showing greater potency than established inhibitors like olaparib. nih.gov The academic relevance of this work is further amplified by investigations into the effects of these compounds on cancer cell lines, where they have shown promise in inducing cell cycle arrest and enhancing the efficacy of chemotherapy agents. nih.gov This positions 1,3-dimethylbarbitural as a valuable starting point for the development of new pharmaceutical leads.
PARP1 Inhibition Activity of 1,3-Dimethylbarbituric Acid Derivatives
Structure
2D Structure
3D Structure
Properties
CAS No. |
714-59-0 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,5-diethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(6-2)7(13)11(3)9(15)12(4)8(10)14/h5-6H2,1-4H3 |
InChI Key |
RGLAXEITJXZVAN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)CC |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)CC |
Other CAS No. |
714-59-0 |
Synonyms |
1,3-dimethyl-5,5-diethylbarbituric acid 1,3-dimethylbarbital |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dimethylbarbitural
Functionalization at the C5 Position of 1,3-Dimethylbarbitural
Nucleophilic Substitution Reactions with Varied Electrophiles
Reactions with Nitrogen-Containing Nucleophiles
The nitrogen atoms within 1,3-dimethylbarbituric acid are methylated, preventing direct reactions at these sites. However, the compound can participate in reactions where nitrogen-containing species act as nucleophiles, often targeting the C5 position or other reactive sites under specific conditions. For instance, reactions with amines can lead to the formation of barbiturate (B1230296) salts or, under certain conditions, more complex derivatives . While specific examples of reactions with simple amines are less detailed in the retrieved literature, the general reactivity of barbituric acid derivatives suggests potential for condensation or substitution reactions with primary and secondary amines, or even hydrazine (B178648) derivatives, which could lead to fused heterocyclic systems or substituted products. For example, the reaction of 1,3-dimethylbarbituric acid with aqueous ammonia (B1221849) can lead to the formation of 5-amino(thiomethyl)methylene-1,3-dimethylbarbituric acid derivatives, where the thiomethyl substituent is replaced by an amino group uop.edu.joasu.edu.jo.
Reactions with Sulfur-Containing Nucleophiles
1,3-Dimethylbarbituric acid can engage in reactions involving sulfur-containing nucleophiles. For instance, the compound has been used in studies examining the reactivity of cyclic C-nucleophiles with cysteine sulfenic acid, where 1,3-dimethylbarbituric acid exhibited a slight rate enhancement compared to other derivatives nih.gov. Furthermore, the synthesis of 5-bis(thiomethyl)methylenebarbituric acid derivatives involves reactions with carbon disulfide and methyl iodide, highlighting the potential for incorporating sulfur functionalities into the molecule's structure researchgate.net. In one study, the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea resulted in the formation of 5-(diethylammoniothio)-1,3-dimethylbarbituric acid, demonstrating the nucleophilic attack of a sulfur atom researchgate.net.
Condensation Reactions Involving the Active Methylene (B1212753) Group
The methylene group at the C5 position of 1,3-dimethylbarbituric acid is particularly reactive due to the flanking carbonyl groups, making it an "active methylene" group. This feature is central to many of its synthetic transformations, most notably condensation reactions.
Knoevenagel Condensation and its Applications
The Knoevenagel condensation is a prominent reaction involving 1,3-dimethylbarbituric acid, where it acts as a nucleophile or, in some instances, as a catalyst. It readily undergoes condensation with various aromatic aldehydes and ketones, forming C-C bonds and leading to the synthesis of diverse organic compounds sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscispace.com. For example, it participates in palladium-catalyzed Knoevenagel condensation reactions with aromatic aldehydes, often facilitated by specialized catalytic systems like hollow Pd6 water-soluble cages or self-sorted Pd7 molecular boats sigmaaldrich.comsigmaaldrich.comamerigoscientific.com. These reactions are crucial for creating intermediates used in the synthesis of complex heterocyclic structures, such as 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives sigmaaldrich.comsigmaaldrich.com. The reaction can also be performed under microwave irradiation for indirect functionalization of alcohols via spirocyclisation sigmaaldrich.comsigmaaldrich.com. In some cases, 1,3-dimethylbarbituric acid itself has been used as a catalyst in Knoevenagel condensations ottokemi.com.
Formation of 5-Methylenebarbituric Acid Derivatives
The reactivity of the active methylene group allows for the formation of 5-methylenebarbituric acid derivatives. A notable pathway involves the preparation of a zwitterionic pyridinium (B92312) adduct from 1,3-dimethylbarbituric acid and formaldehyde (B43269) in pyridine (B92270). This adduct serves as a precursor for various nucleophilic substitution reactions at the exocyclic methylene carbon, enabling the synthesis of new organic derivatives uop.edu.joresearchgate.netpsu.eduresearchgate.net. For instance, reactions with nucleophiles like cyanide or barbiturate anions can lead to the substitution of the pyridinium fragment, yielding diverse 1,3-dimethylbarbituric acid derivatives psu.eduresearchgate.net.
Multi-Component Reactions for Structural Diversification
1,3-Dimethylbarbituric acid is a valuable building block in multi-component reactions (MCRs), which are highly efficient for assembling complex molecular architectures in a single step scispace.comorgchemres.orgiajpr.combeilstein-journals.orgresearchgate.net. Its participation in MCRs allows for rapid structural diversification and the synthesis of various heterocyclic scaffolds. For example, it has been employed in a three-component reaction with 3-amino-1H-1,2,4-triazoles and aryl aldehydes to synthesize substituted 5,9-dihydropyrimido[5,4-e] sigmaaldrich.comamerigoscientific.comottokemi.comtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones iajpr.com. Another application involves a four-component reaction with aromatic aldehydes and 2-methylindole, catalyzed by CuSO4, to yield tetrahydrospiro[carbazole-3,5'-pyrimidines] beilstein-journals.org. Furthermore, it reacts with phenylglyoxal (B86788) hydrate (B1144303) and 4-hydroxy-6-methyl-2H-pyran-2-one in a multi-component reaction to form complex spirocyclic compounds researchgate.net.
Modifications of the Pyrimidine (B1678525) Ring System
While the primary reactivity of 1,3-dimethylbarbituric acid is centered around its C5 position, modifications to the pyrimidine ring system itself are also possible, though less commonly reported compared to C5 functionalization. The N1 and N3 positions are already methylated, precluding N-alkylation at these sites. However, the carbonyl groups at C2, C4, and C6 are potential sites for nucleophilic attack or other transformations under specific conditions. For instance, reactions involving sulfur nucleophiles can lead to the formation of thiobarbituric acid derivatives, implying potential for thiation or replacement of oxygen atoms. Research has also explored the electrochemical behavior of 1,3-dimethylbarbituric acid as a nucleophile, suggesting broader reactivity profiles . Additionally, the synthesis of novel cyclic methylene 1,3-diaza barbiturate derivatives has been achieved through reactions of 1,3-dimethyl-5-bis(thioethyl)methylene barbituric acid with vic-diamines, indicating transformations that can alter the ring structure or introduce new heteroatoms eurekaselect.com.
Strategies for Thiobarbiturate Analog Synthesis
Barbituric acid derivatives, including 1,3-Dimethylbarbital (also referred to as 1,3-Dimethylbarbitural in chemical literature), serve as significant precursors and substrates in the synthesis of a variety of related compounds, thereby expanding the scope of thiobarbiturate structures. These compounds are foundational elements in constructing more complex molecular architectures within the thiobarbiturate family.
A key synthetic strategy involves the Knoevenagel condensation, a reaction where molecules possessing active methylene groups react with aldehydes or ketones. Search results indicate that thiobarbituric acids, such as 1,3-dimethylbarbituric acid, feature an activated methylene carbon that can participate as a precursor in Knoevenagel condensations with aromatic aldehydes. This reaction typically yields 5-ylidene derivatives, exemplified by 5-benzylidene-1,3-dimethylbarbituric acid. These transformations are generally facilitated by mild catalysts, including weak bases like amines or acids such as acetic acid, often conducted in alcoholic solvents under moderate conditions sci-hub.se.
Furthermore, barbituric acids and their thio-analogs are employed in the synthesis of bis-thiobarbiturates. This process typically involves the reaction of barbituric acid or thiobarbituric acids with aldehydes, frequently proceeding through a sequence that incorporates Knoevenagel condensation followed by potential Michael addition. This highlights the utility of these compounds as fundamental building blocks for creating diverse thiobarbiturate analogs nih.gov. Methodologies employing reagents like manganese(III) acetate (B1210297) also contribute to the synthesis of various functionalized thiobarbiturates, utilizing malonate derivatives, which are crucial intermediates in barbiturate synthesis, for functionalization nih.gov.
Table 1: Knoevenagel Condensation involving 1,3-Dimethylbarbituric Acid Derivative
| Reactant 1 (Active Methylene Compound) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product (5-Ylidene Derivative) | Yield (%) | Source |
| 1,3-Dimethylbarbituric Acid | Aromatic Aldehyde | Acetic Acid/Ethanol (B145695) | 5-Benzylidene-1,3-dimethylbarbituric acid | 76-85 (typical range) | sci-hub.se |
Note: The yield range of 76-85% is cited in sci-hub.se for similar Knoevenagel condensations employing acetic acid and ethanol, indicating representative outcomes for reactions involving activated methylene compounds.
Catalytic Applications in Organic Synthesis Utilizing this compound
Role as a Catalyst in Knoevenagel Condensation
The existing scientific literature does not indicate that this compound functions as a catalyst in Knoevenagel condensation reactions. Instead, research findings suggest that barbituric acid derivatives, such as 1,3-dimethylbarbituric acid, primarily serve as substrates or precursors in these reactions, possessing the necessary active methylene group for condensation with aldehydes. Commonly employed catalysts for Knoevenagel condensations include weak bases like amines or acids such as acetic acid sci-hub.sewikipedia.org.
Other Organocatalytic Roles
Similarly, the performed literature search has not revealed any documented evidence suggesting that this compound acts as an organocatalyst in other applications within organic synthesis. General overviews of organocatalysis detail various classes of organic molecules, including proline, thioureas, and imidazolidinones, that effectively catalyze a broad spectrum of chemical transformations wikipedia.orgsigmaaldrich.comsigmaaldrich.commdpi.com. However, this compound is not identified within these studies as a catalytic agent.
Chemical Reactivity and Mechanistic Studies of 1,3 Dimethylbarbitural Derivatives
Investigation of Reaction Mechanisms
The investigation into the reaction mechanisms of 1,3-dimethylbarbital derivatives primarily focuses on the C5 position and its functionalized derivatives, revealing pathways that are crucial for synthetic transformations.
Studies on Nucleophilic Attack Pathways
The C5 position of this compound (1,3-dimethylbarbituric acid) features acidic hydrogens due to the electron-withdrawing effect of the adjacent carbonyl groups researchgate.netpsu.edu. This acidity facilitates condensation reactions. Derivatives, such as 1,3-dimethyl-5-methylidenebarbituric acid dimer, exhibit an exocyclic methylene (B1212753) group that acts as an electrophilic center, susceptible to nucleophilic attack. This attack can lead to ring-opening or substitution of existing fragments, yielding new derivatives. For instance, primary aliphatic amines, hydroxide (B78521) ions, cyanide anions, and phosphines have been shown to react with these exocyclic methylene groups, displacing other moieties and forming substituted products researchgate.netpsu.edu. Specifically, the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea involves the sulfur atom of the thiourea (B124793) acting as a nucleophile, attacking the C5 position and leading to the formation of a zwitterionic adduct researchgate.net.
Mechanisms of Cyclization and Ring Formation
While direct cyclization mechanisms involving the core this compound structure are less extensively detailed in the provided literature, related studies on barbiturate (B1230296) derivatives and general organic reaction mechanisms offer insights. For example, specific derivatives have been observed to undergo stereoselective cyclization reactions, such as the T-reaction, leading to spirocyclic compounds researchgate.net. General mechanisms like Huisgen 1,3-dipolar cycloadditions are well-established routes for forming five-membered heterocycles, involving a concerted, pericyclic shift of electrons between a 1,3-dipole and a dipolarophile organic-chemistry.orgwikipedia.org. Computational studies have also elucidated complex pathways for cycloadditions, including stepwise mechanisms involving zwitterionic or diradical intermediates, and subsequent ring closures pku.edu.cn.
Zwitterionic Adduct Formation and Reactivity
The formation of zwitterionic adducts is a significant aspect of the reactivity of this compound derivatives. The condensation of 1,3-dimethylbarbituric acid with formaldehyde (B43269) in pyridine (B92270) yields a zwitterionic pyridinium (B92312) adduct, which serves as a valuable precursor for further synthetic modifications via nucleophilic substitution at the pyridinium fragment psu.edu. Another example is the formation of 5-(diethylammoniothio)-1,3-dimethylbarbituric acid, a zwitterionic compound, resulting from the reaction between 5-bromo-1,3-dimethylbarbituric acid and 1,3-diethylthiourea researchgate.net. In broader contexts, zwitterionic adducts, such as those derived from mesoionic imine-carbodiimides, can undergo further transformations like 1,3 H-shifts, demonstrating the inherent reactivity of these charged species nih.gov.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are extensively employed to elucidate the intricate reaction pathways and energetic profiles associated with this compound derivatives.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has proven to be an indispensable tool for investigating reaction mechanisms, identifying transition states, and understanding the energetics of chemical transformations involving this compound derivatives. Studies have utilized various DFT levels of theory, such as B3LYP/6-31G(d) with the SMD solvation model, to analyze reaction pathways, including steps involving bond formation and proton transfer researchgate.netresearchgate.net. Other computational approaches, like M06-2X/Def2TZVP/SMD(MeCN), have also been applied to explore reaction mechanisms, such as stepwise versus concerted pathways in cycloadditions mdpi.com. These calculations provide detailed insights into the electronic structure and energy landscapes of reacting systems, aiding in the prediction and understanding of reaction outcomes researchgate.netmdpi.comrsc.orgresearchgate.net.
Thermodynamic and Kinetic Parameter Analysis
The quantitative analysis of reaction thermodynamics and kinetics is crucial for understanding reaction feasibility and rates. DFT calculations have been employed to determine key parameters such as activation energies and Gibbs free energy barriers for various reaction steps researchgate.netresearchgate.netrsc.org. For instance, a rate-determining step involving C-S bond formation via proton transfer to oxygen in a reaction involving a this compound derivative was calculated to have an activation energy of 33 kJ mol⁻¹ researchgate.netresearchgate.net. Such analyses allow for the comparison of different reaction pathways and the identification of rate-limiting steps, contributing to a deeper mechanistic understanding. Furthermore, these computational studies help in distinguishing between kinetic and thermodynamic control of reactions, which is vital for optimizing reaction conditions to favor specific product formation wikipedia.orglibretexts.org. For example, kinetic parameters for the decomposition of energetic derivatives have been reported, including activation energies ranging from 129.0 kJ/mol to 292.2 kJ/mol for different compounds mdpi.com.
Structural Elucidation and Spectroscopic Characterization of 1,3 Dimethylbarbitural Compounds
Advanced Spectroscopic Techniques for Structural Assignment
The definitive structural characterization of 1,3-Dimethylbarbital relies on a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) indicate the electronic environment of protons. For this compound, characteristic signals would be expected for the methyl groups attached to the nitrogen atoms and the ethyl groups at the C5 position. The integration of these signals provides the ratio of different types of protons. While specific data for this compound is not directly presented in the search results, general trends for similar structures suggest that methyl groups attached to nitrogen atoms typically appear in the upfield region, and the protons of the ethyl groups would exhibit characteristic patterns based on their neighboring environments pressbooks.pubdocbrown.info.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy offers insights into the carbon backbone. Carbons in carbonyl groups (C=O) are generally found at the downfield end of the spectrum (160-220 ppm) due to the electronegativity of oxygen and sp² hybridization uoi.grlibretexts.orgbhu.ac.in. Carbons in aliphatic regions (sp³ hybridized) appear at higher field (0-90 ppm). For this compound, distinct signals would be anticipated for the carbonyl carbons, the quaternary carbon at C5 bearing the ethyl groups, the methyl carbons, and the methylene (B1212753) and methyl carbons of the ethyl substituents.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The resulting spectrum serves as a molecular fingerprint.
Characteristic absorption bands for this compound would include strong absorptions for the carbonyl (C=O) stretching vibrations, typically found in the range of 1650-1750 cm⁻¹ libretexts.orgrtilab.com. Other significant bands would likely arise from C-N stretching, C-H stretching and bending vibrations of the methyl and ethyl groups, and potentially C-O stretching if enol forms are present or in derivatives researchgate.netresearchgate.netajol.info. The specific positions and intensities of these bands are diagnostic for the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and providing information about the fragmentation patterns of a molecule. Electron ionization (EI) is a common method, where the molecular ion (M⁺) is formed, which can then fragment into smaller ions.
For this compound, the mass spectrum would ideally show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns often involve the cleavage of bonds adjacent to functional groups or the loss of stable neutral molecules. For barbiturates, fragmentation can involve the loss of alkyl groups or carbonyl fragments researchgate.netlibretexts.orgslideshare.netmiamioh.educhemguide.co.uk. The identification of characteristic fragment ions helps confirm the presence of specific structural moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons or non-bonding electrons. The wavelengths of maximum absorption (λmax) and molar absorptivities (ε) are characteristic of the chromophores present.
While barbituric acid derivatives can exhibit UV absorption, the specific λmax values for this compound are not explicitly detailed in the provided search results. Generally, compounds with conjugated systems or carbonyl groups absorb in the UV region umn.edumatanginicollege.ac.inbspublications.net. The absorption spectra can be influenced by solvent polarity and the extent of conjugation within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive three-dimensional structural information of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and molecular packing.
Analysis of Bond Angles and Dihedral Angles
Studies investigating the crystal structures of various salts incorporating the 1,3-dimethylbarbiturate anion generally report that the bond lengths and angles within the barbiturate (B1230296) core are typical and comparable to those observed in related barbiturate compounds nih.goviucr.orgnih.gov. The pyrimidine (B1678525) ring system of the 1,3-dimethylbarbiturate moiety is often described as being essentially planar, with minor deviations from planarity nih.gov.
Specific dihedral angles are most commonly reported for the orientation between the 1,3-dimethylbarbiturate ring and any attached aromatic systems, such as a phenyl ring. For instance, in several molecular salts, the dihedral angle between the 2,4-dinitrophenyl ring and the pyrimidine ring of the 1,3-dimethylbarbiturate anion has been determined.
Table 1: Dihedral Angles Between Phenyl and Pyrimidine Rings in 1,3-Dimethylbarbiturate Salts
| Compound/Context | Dihedral Angle (degrees) | Citation(s) |
| 1,3-Dimethylbarbiturate anion with 2,4-dinitrophenyl ring | 43.24 (8) | nih.goviucr.org |
| 1,3-Dimethylbarbiturate anion with 4-methylmorpholin-4-ium (B8409614) and trinitrophenyl ring | 44.88 (7) | researchgate.net |
| 1,3-Dimethylbarbiturate anion with 2-methylpyridinium and 2,4-dinitrophenyl ring | 44.54 (2) | nih.gov |
| 1,3-Dimethylbarbiturate anion with trimethylammonium and 2,4-dinitrophenyl ring | 41.12 (6) | nih.gov |
Detailed analyses providing specific bond angles (e.g., C-N-C, O=C-N) or dihedral angles within the this compound core itself are not extensively documented in the provided literature.
Assessment of Intermolecular Interactions and Crystal Packing
Commonly observed intermolecular interactions include:
N-H···O Hydrogen Bonds: These are frequently noted, often linking the cationic counter-ions to the carbonyl oxygen atoms of the 1,3-dimethylbarbiturate anion nih.goviucr.orgnih.govresearchgate.net.
C-H···O Hydrogen Bonds: These weaker interactions also contribute significantly to the stability of the crystal lattice, linking various parts of the molecules nih.goviucr.orgnih.govnih.govresearchgate.net.
O-H···O Hydrogen Bonds: In cases where the salts are hydrated, water molecules participate in hydrogen bonding networks with both cations and anions nih.goviucr.org.
π–π Interactions: In some instances, π–π stacking between aromatic rings has been observed, further influencing the packing arrangement researchgate.net.
These interactions collectively lead to the formation of organized crystal structures, often described as sheets or three-dimensional networks, depending on the specific counter-ion and the presence of solvent molecules nih.goviucr.orgnih.govresearchgate.net. Detailed quantitative data on specific intermolecular contact distances (e.g., C-H···O distances) are not comprehensively tabulated in the provided snippets.
Conformational Analysis and Steric Hindrance Studies
Detailed conformational analyses specifically focused on the isolated molecule of this compound are not extensively reported in the provided literature. However, studies on its crystalline salts offer insights into its behavior in the solid state. The pyrimidine ring of the 1,3-dimethylbarbiturate moiety is generally found to be planar or nearly planar in these structures nih.gov.
The N-methyl substituents are attached to the nitrogen atoms of the barbiturate ring. While general concepts of steric hindrance and conformational analysis are fundamental in stereochemistry, particularly in cyclic systems like cyclohexane (B81311) where 1,3-diaxial interactions are prominent numberanalytics.comwikipedia.orgchemistrysteps.com, direct discussions of such specific interactions or detailed conformational preferences for the this compound core itself are not detailed in the provided search results. The available data primarily describes the spatial arrangement and interactions of the 1,3-dimethylbarbiturate anion within the context of its molecular salts.
Non Clinical Pharmacological Research and Mechanistic Insights
In Vitro Enzyme Inhibition Studies
Recent pharmacological research has explored the inhibitory potential of 1,3-dimethylbarbital derivatives against various enzymes, revealing promising avenues for therapeutic development. These studies, conducted in controlled laboratory settings, provide crucial insights into the molecular interactions and structure-activity relationships that govern the efficacy of these compounds.
Urease Inhibition by 1,3-Dimethylbarbiturate-Enamine Compounds
A series of 1,3-dimethylbarbiturate-enamine compounds have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of ulcers and other diseases. researchgate.netmdpi.com In vitro assays demonstrated that these compounds exhibit significant anti-urease activity, with some derivatives showing efficacy comparable to or greater than standard inhibitors like acetohydroxamic acid and thiourea (B124793). researchgate.netnih.gov For instance, arylmethylene hydrazine (B178648) derivatives of 1,3-dimethylbarbituric acid displayed high anti-urease activity, with IC₅₀ values ranging from 0.61 to 4.56 µM. nih.gov The inhibitory potential of these compounds is attributed to their ability to interact with the nickel ions in the active site of the urease enzyme. mdpi.comnih.gov
Alpha-Glucosidase and Antiglycation Activities of Derivatives
Derivatives of this compound have also been evaluated for their ability to inhibit α-glucosidase and prevent glycation, processes relevant to the management of diabetes mellitus. researchgate.netsrce.hrnih.gov Certain dihydropyrimidine (B8664642) derivatives incorporating the this compound scaffold were found to be potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater potency than the standard drug acarbose (B1664774). researchgate.net For example, compounds with specific substitutions, such as 3d (IC₅₀ = 12.4±0.15 µM) and 3e (IC₅₀ = 22.9±0.25 µM), were notably more effective than acarbose (IC₅₀ = 840±1.73 µM). researchgate.net Furthermore, these derivatives have demonstrated antiglycation activity, which is crucial in preventing the formation of advanced glycation end products (AGEs) associated with diabetic complications. srce.hrcabidigitallibrary.org
Xanthine (B1682287) Oxidase Inhibition
Research has also explored the potential of this compound analogs to inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism and associated with conditions like gout. nih.govmedchemexpress.commdpi.com While direct studies on this compound are limited in this area, related xanthine derivatives have been shown to inhibit xanthine oxidase activity. nih.gov For instance, 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), a xanthine derivative, was found to be a concentration-dependent inhibitor of xanthine oxidase. nih.gov This suggests that the core xanthine structure, which is related to the barbiturate (B1230296) scaffold, can serve as a basis for designing xanthine oxidase inhibitors.
Structure-Activity Relationship (SAR) Studies in Non-Human Models
Influence of Substituents on Biological Activities (e.g., Urease Inhibition)
Structure-activity relationship (SAR) studies have been instrumental in understanding how different chemical groups attached to the this compound core influence its biological activity. researchgate.net In the context of urease inhibition, the nature and position of substituents on the aryl ring of 1,3-dimethylbarbiturate derivatives play a critical role. nih.govnih.gov For example, arylmethylene hydrazine derivatives with a 2-nitro benzylidene group (compound 7h) were found to be the most potent urease inhibitors in one study. nih.gov The presence of electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, has been shown to enhance urease inhibitory potential. nih.gov Conversely, the introduction of bulky groups can decrease activity by hindering the inhibitor's entry into the enzyme's active site. nih.gov
The following table provides a summary of the urease inhibitory activity of selected 1,3-dimethylbarbiturate-enamine derivatives, highlighting the impact of different substituents.
| Compound | Substituent | IC₅₀ (µM) |
| 3d | - | 8 ± 0.3 |
| 3h | p-methyl on pyridine (B92270) ring | 6 ± 0.3 |
| 3k | - | - |
| 3o | Halogen | - |
| 7a | Unsubstituted phenyl | - |
| 7h | 2-nitro benzylidene | Most potent |
| 7i | 4-nitro benzylidene | Less potent than 7h |
| 7j | 2,3-dichlorophenyl | Weaker activity |
Data sourced from multiple studies. mdpi.comnih.gov Note: A lower IC₅₀ value indicates greater potency.
Role of Specific Moieties (e.g., Pyridine Ring, Electron-Withdrawing Groups)
Specific chemical structures, or moieties, within the this compound derivatives are key determinants of their biological effects. The presence of a pyridine ring, for instance, has been identified as important for urease inhibition activity. mdpi.comauctoresonline.org This is likely due to the nitrogen atom in the pyridine ring, which can participate in interactions with the enzyme's active site. auctoresonline.orgmdpi.com
Furthermore, electron-withdrawing groups have consistently been shown to enhance the inhibitory activity of these compounds against various enzymes. nih.govnih.gov In urease inhibitors, strong electron-withdrawing groups like nitro and trifluoromethyl groups on an attached aryl ring significantly boost potency. nih.gov This is attributed to their ability to increase the electrophilicity of the compound, facilitating stronger interactions with the target enzyme. mdpi.com The strategic incorporation of these moieties is a key consideration in the design of more effective this compound-based enzyme inhibitors.
Computational Modeling and Molecular Docking
Computational chemistry provides powerful tools to understand the interactions of small molecules with biological targets and to correlate their electronic properties with observed biological activities. For derivatives of this compound, these methods have been instrumental in elucidating potential mechanisms of action, particularly as enzyme inhibitors.
Molecular docking studies have been employed to investigate the binding modes of this compound derivatives with specific enzymes. A notable target is bacterial urease, a key enzyme in the pathogenesis of infections by species like Helicobacter pylori. The crystal structure of urease from Jack bean (Canavalia ensiformis), available in the Protein Data Bank (PDB) as entry 4GY7, has served as a model for these simulations. mdpi.comresearchgate.netresearchgate.netmdpi-res.comrcsb.org
In these studies, various 1,3-dimethylbarbiturate-enamine compounds were docked into the active site of the urease enzyme (PDB ID 4GY7). mdpi.comresearchgate.net The goal was to understand the molecular interactions responsible for the observed inhibitory activity. mdpi.com It was found that potent inhibitors establish multiple points of contact with key residues in the enzyme's active site. For instance, highly active compounds were observed to interact with the nickel ions in the urease metallocenter, a critical interaction for potent inhibition. mdpi.com In contrast, compounds with lower biological activity established fewer interactions, such as single hydrogen bonds with residues like Arg439, and often failed to interact with the nickel ions. mdpi.com These docking studies help to rationalize the structure-activity relationships observed in in vitro assays and guide the design of more potent inhibitors. mdpi-res.com
Table 1: Molecular Docking Interaction Summary of 1,3-Dimethylbarbiturate Derivatives with Urease (PDB ID 4GY7)
| Compound Type | Interaction with Nickel Metallocenter | Interaction with Active Site Residues | Observed Activity |
|---|---|---|---|
| Highly Active Derivatives | Yes | Multiple hydrogen bonds and hydrophobic interactions | High Inhibition (Low IC₅₀) mdpi.com |
Theoretical calculations, particularly using Density Functional Theory (DFT), have been used to determine the electronic properties of this compound derivatives. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and, in many cases, enhanced biological activity. nih.gov For pyrimidine (B1678525) derivatives, including those based on the this compound scaffold, the distribution of these frontier molecular orbitals (FMOs) is analyzed. mdpi.com For example, in one derivative, the HOMO was localized on the pyrimidine ring and a distal pyridine moiety, while the LUMO was on a π-bond adjacent to the pyrimidine ring. mdpi.com This distribution of electron density is crucial for the molecule's ability to interact with biological targets. mdpi.comirjweb.com By correlating the calculated HOMO-LUMO gap and other quantum chemical descriptors with experimentally determined biological activities (like enzyme inhibition), researchers can build predictive models for designing new compounds with improved potency. nih.govresearchgate.netijcce.ac.ir
Antimicrobial and Antifungal Investigations (In Vitro)
Derivatives of this compound have been synthesized and evaluated for their potential to combat microbial and fungal pathogens, addressing the growing concern of antimicrobial resistance.
Several studies have prepared and characterized 1,3-dimethylbarbiturate-enamine derivatives to test their in vitro antibacterial activity against a range of human pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.net These studies often compare the activity of the synthesized compounds against standard antibiotics. researchgate.net The results indicate that certain derivatives show promising biological activities. researchgate.net The antibacterial effect is influenced by the specific chemical substitutions on the barbiturate scaffold, highlighting the importance of structure-activity relationship (SAR) studies in this class of compounds. nih.govmdpi.com
Table 2: Representative Antibacterial Activity of 1,3-Dimethylbarbiturate Enamine Derivatives
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Gram-positive bacteria | Pathogenic | Promising activity observed for some derivatives researchgate.net |
To enhance the biological activity of this compound derivatives, they have been used as ligands to form complexes with transition metals, such as palladium(II). researchgate.netajol.info These symmetrical palladium(II) complexes have been synthesized, characterized, and screened for their in vitro antifungal activity against various pathogenic fungal strains. researchgate.netresearchgate.net Research has shown that metal complexes can exhibit greater antimicrobial activity than the free ligands. researchgate.net
Studies on palladium(II) complexes of 1,3-dimethylbarbiturate-enamine derivatives revealed promising antifungal activities against several clinical and food-borne microorganisms. researchgate.net For instance, some palladium compounds were found to be highly active antifungal agents, even more so than their antibacterial effects. nih.gov The geometry of these complexes, often a distorted square-planar 'N2OCl' coordination environment, is a key determinant of their biological efficacy. researchgate.net
Table 3: Antifungal Screening of a Palladium(II) Complex (CSM4U)
| Fungal Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Candida albicans | 21 | Higher than Terbinafine researchgate.net |
Metabolic Studies in Model Systems (In Vitro/Ex Vivo)
Understanding the metabolic fate of a compound is crucial in pharmacology. In vitro and ex vivo models provide a controlled environment to study the biotransformation of drug candidates.
For barbiturates, including this compound (also known as N,N'-dimethylbarbital), in vitro studies have been conducted using rat liver microsomal enzyme systems. annualreviews.org These systems contain the cytochrome P450 enzymes responsible for a significant portion of drug metabolism. Early research investigated the demethylation of various N-methylated barbiturates. It was noted that the rate of demethylation of N,N'-dimethylbarbital by rat liver microsomes remained constant for up to 60 minutes. annualreviews.org However, other studies have indicated that the demethylation of certain related barbiturates can be very low in these systems. annualreviews.org The choice of the in vitro model is critical, as different systems (e.g., perfused liver, primary hepatocyte cultures, microsomes) can yield different metabolite profiles. nih.gov For some compounds, primary hepatocyte cultures have been suggested as a preferred model because they can produce a wider range of metabolites, including conjugates, that are also found in vivo. nih.gov
Enzymatic Biotransformation Pathways in Non-Human Tissues or Cell Cultures
The enzymatic biotransformation of this compound has been investigated in non-human systems, primarily focusing on hepatic tissues. In vitro studies utilizing liver microsomes from different species have been crucial in elucidating the metabolic pathways. The primary transformation route for this compound is N-demethylation.
Research comparing the metabolic activity in different species has shown variations in the rate of demethylation. For instance, microsomes isolated from rabbit liver have demonstrated higher activity in demethylating this compound compared to microsomes from rat liver. annualreviews.org One study found that the rate of demethylation of this compound by rat liver microsomes remained constant for 60 minutes. annualreviews.org
The biotransformation process is catalyzed by enzyme systems located within the microsomal fraction of the liver. annualreviews.org These reactions are oxidative in nature and have a specific requirement for cofactors. The enzymatic N-demethylation of this compound is dependent on the presence of both Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and oxygen. annualreviews.org The process results in the cleavage of the methyl groups from the nitrogen atoms, yielding formaldehyde (B43269) and the corresponding less methylated barbiturate analogue. annualreviews.org Specifically, the demethylation of this compound produces the monomethyl derivative of barbital (B3395916). annualreviews.org
Table 1: In Vitro Demethylation of this compound in Different Species
| Species | Tissue Preparation | Relative Demethylation Activity | Source |
|---|---|---|---|
| Rabbit | Liver Microsomes | More Active | annualreviews.org |
Demethylation Processes of N-Methylated Barbiturates in Microsomal Systems
The demethylation of N-methylated barbiturates, including this compound, is a key metabolic process occurring in the liver. annualreviews.org This reaction is carried out by a complex of enzymes, broadly referred to as demethylases, which are localized in the microsomal fraction of liver cells. annualreviews.orgnih.gov The functionality of this enzyme system is critically dependent on the presence of NADPH and molecular oxygen. annualreviews.org
The process involves the oxidative removal of a methyl group from a nitrogen atom in the barbiturate ring structure. annualreviews.org This biotransformation results in the formation of formaldehyde and the corresponding N-demethylated barbiturate. annualreviews.org For example, the metabolism of mephobarbital, another N-methylated barbiturate, primarily involves N-demethylation by liver microsomal enzymes to yield phenobarbital (B1680315). drugs.comdrugs.com Similarly, studies with N,N'-dimethylphenobarbital in isolated rat hepatocytes show it is metabolized to N-methylphenobarbital. nih.gov
Studies have shown that the rate of demethylation can be influenced by several factors. Pre-treatment of rats with certain compounds like phenobarbital can significantly increase the N-demethylating activity of liver microsomes for several N-methyl barbituric acids. annualreviews.orgaacrjournals.org This induction is associated with an increase in the levels of microsomal cytochrome P-450. nih.gov Specifically, the N-demethylation of S-mephobarbital has been linked to the human cytochrome P450 enzyme CYP2B6. doctorlib.org
The rate of demethylation can also differ based on the degree of methylation. Research indicates that the monomethyl derivative of barbital is demethylated at a slower rate than this compound, suggesting a differential rate of removal for the two methyl groups. annualreviews.org
Table 2: Characteristics of N-Demethylation of Barbiturates in Microsomal Systems
| Characteristic | Description | Source |
|---|---|---|
| Enzyme Location | Microsomal fraction of the liver | annualreviews.orgnih.gov |
| Required Cofactors | NADPH and Oxygen | annualreviews.org |
| Reaction Products | N-demethylated barbiturate and formaldehyde | annualreviews.org |
| Inducibility | Activity can be increased by pre-treatment with agents like phenobarbital. | annualreviews.orgaacrjournals.org |
| Key Enzyme Family | Cytochrome P-450 | nih.govdoctorlib.org |
| Substrate Example | This compound is demethylated to a monomethyl derivative of barbital. | annualreviews.org |
| Substrate Example | Mephobarbital is demethylated to phenobarbital. | drugs.comdrugs.com |
Analytical Chemistry Applications of 1,3 Dimethylbarbitural and Its Derivatives
Method Development for Detection and Quantification
The development of robust analytical methods is fundamental for the reliable determination of 1,3-dimethylbarbital and its analogs. Over the years, methodologies have evolved from classical colorimetric and spectrophotometric assays to highly sophisticated chromatographic and hyphenated techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
Spectrophotometric Methods
Ultraviolet (UV) spectrophotometry represents a foundational technique for the analysis of barbiturates. nih.gov This method is based on the principle that barbiturates exhibit characteristic absorption spectra in the UV range, which can be influenced by the pH of the solution. By measuring the absorbance at specific wavelengths under controlled pH conditions, the concentration of the barbiturate (B1230296) can be determined.
For instance, a common approach involves scanning the sample solution at a pH of 13 (using 0.5 M sodium hydroxide) and then adjusting the pH to 10 with an ammonium (B1175870) chloride solution before re-scanning. libretexts.org The resulting changes in the absorbance maxima can aid in the identification of the type of barbiturate present. libretexts.org While rapid and suitable for emergency screening, UV spectrophotometry can lack specificity, as other substances may interfere with the analysis. nih.govnih.gov Nevertheless, it remains a valuable tool, particularly for initial screening and assessing the severity of intoxication. nih.gov
A colorimetric assay for the determination of barbituric acid, a related compound, involves its reaction with sodium nitrite (B80452) in an acidic medium to form violuric acid, which has a distinct purple color with an absorption peak at 530 nm. unomaha.edu This method has demonstrated linearity over a concentration range of 18.75 µg/ml to 2.25 mg/ml. unomaha.edu
| Parameter | UV Spectrophotometry | Colorimetric Assay (Violuric Acid) |
| Principle | UV absorbance at varying pH | Formation of a colored derivative |
| Wavelength | 200-350 nm | 530 nm |
| Key Reagents | Sodium hydroxide (B78521), Ammonium chloride | Sodium nitrite, Acetic acid |
| Application | Screening for barbiturate intoxication | Quantification of barbituric acid |
Chromatographic Separation Techniques (e.g., HPLC, Paper Chromatography)
Chromatographic techniques are central to the separation and quantification of this compound and other barbiturates from complex mixtures. High-Performance Liquid Chromatography (HPLC) and paper chromatography have been extensively used for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. researchgate.net For barbiturates, reversed-phase HPLC with a C18 column is commonly employed. nyc.gov The separation is influenced by the polarity of the compounds; more polar barbiturates elute faster than less polar ones. nyc.gov Detection is often achieved using a Diode Array Detector (DAD), which can provide spectral information to aid in peak identification. mdpi.com HPLC methods can be highly sensitive and specific, with the ability to quantify a range of barbiturates in biological specimens like blood, urine, and tissue. researchgate.netnyc.gov
A review of chromatographic methods highlights the use of HPLC for the analysis of barbiturates in various biological samples and pharmaceutical dosage forms. researchgate.net For example, an HPLC method for 5-Isobutyl-1,3-dimethylbarbituric acid uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Paper chromatography offers a simpler and more rapid method for the separation of barbiturates. oup.comnih.gov In this technique, a spot of the sample extract is applied to paper that has been treated with an alkali. oup.com The paper is then developed with a solvent system, such as chloroform (B151607) saturated with water. oup.com The separated barbiturates can be visualized under a mercury lamp and can be eluted for further quantitative analysis by UV spectrophotometry. oup.com Different solvent systems can be employed to achieve varying separations, and the resulting Rf values (the ratio of the distance traveled by the compound to the distance traveled by the solvent front) can be used for identification by comparison with known standards. oup.com
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Key Advantages |
| HPLC | C18 silica (B1680970) gel | Acetonitrile/water/acid | UV/DAD, Mass Spectrometry | High resolution, sensitivity, and quantification |
| Paper Chromatography | Alkali-treated paper | Chloroform/water | UV light visualization | Simplicity, rapidity for screening |
Hyphenated Techniques (e.g., GC/MS for Related Compounds)
Hyphenated techniques, which couple a separation method with a detection method, provide a high degree of sensitivity and specificity for the analysis of barbiturates and their derivatives. Gas Chromatography-Mass Spectrometry (GC/MS) is a prominent example. nih.gov
In GC/MS , the sample is first vaporized and separated based on its volatility and interaction with the stationary phase in a gas chromatograph. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. jmchemsci.comnih.gov This combination of retention time from the GC and the mass spectrum from the MS provides a very high level of confidence in the identification of the compound. lcms.cz
GC/MS has been successfully used for the confirmation of barbiturates in human urine, with the ability to generate a full mass spectrum for detection, identification, and quantification. nih.gov The technique can be adapted for the analysis of various barbiturates, including allobarbital, amobarbital, and phenobarbital (B1680315). unodc.org The retention times of 1,3-dialkyl barbiturate derivatives have been studied using GC, showing that retention times generally increase with the number of carbons in the alkyl groups. nih.gov
Sample Preparation and Isolation Techniques for Derivatives
Effective sample preparation is a critical step in the analysis of this compound and its derivatives, especially from complex biological matrices such as blood, urine, and tissue. nih.gov The goal is to isolate the analytes of interest from interfering substances, which can improve the accuracy and sensitivity of the subsequent analysis.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the barbiturates between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl ether or ethyl acetate (B1210297). oup.comunodc.org The pH of the aqueous phase is often adjusted to optimize the extraction of the acidic barbiturates into the organic layer. unodc.org
Solid-Phase Extraction (SPE): SPE has become a widely used method for the isolation of barbiturates. nyc.govnih.gov In this technique, the sample is passed through a solid sorbent material packed in a cartridge. The barbiturates are retained on the sorbent while interfering compounds are washed away. The retained analytes are then eluted with a suitable solvent. nyc.gov SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov
Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses a very small amount of organic solvent. nih.gov Flat membrane-based LPME has been shown to be a simple, efficient, and inexpensive sample preparation technique for determining barbiturates in biological specimens. nih.govresearchgate.net
Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph. acs.org
The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical method to be used. For example, for GC/MS analysis of barbiturates in urine, SPE has been shown to provide excellent extraction efficiencies, averaging over 90%. nih.gov
Role as Analytical Standards or Reagents
This compound, along with other highly purified barbiturates, plays an essential role as an analytical standard in quality control and research. scbt.comsigmaaldrich.com These standards are compounds of known purity and concentration that are used to calibrate analytical instruments and validate analytical methods. scbt.com
In the context of barbiturate analysis, a certified reference material of this compound would be used to:
Confirm the identity of the compound in an unknown sample by comparing its retention time in chromatography and its mass spectrum with that of the standard.
Quantify the concentration of the compound in a sample by creating a calibration curve from a series of known concentrations of the standard.
Assess the performance of an analytical method by determining its accuracy, precision, and linearity using the standard.
The availability of high-purity analytical standards is fundamental to ensuring the reliability and comparability of analytical results across different laboratories and over time. scbt.com
Advanced Material Science and Other Applications of 1,3 Dimethylbarbitural Derivatives
Development of Aggregation-Induced Emission (AIE)/Aggregation-Induced Enhanced Emission (AIEE) Active Fluorescent Nanoparticles
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) are phenomena where molecules exhibit strong fluorescence in aggregate or solid states, contrasting with traditional fluorophores that suffer from aggregation-caused quenching (ACQ). Barbituric acid derivatives have been synthesized and demonstrated to possess these desirable AIE/AIEE characteristics, enabling their use in the development of fluorescent nanoparticles for various applications, including bioimaging.
Research has shown that specific barbituric acid derivatives, when dispersed in mixed solvent systems (e.g., tetrahydrofuran/water), can self-assemble into nanoparticles. For instance, four such derivatives, labeled 1–4, were synthesized and found to exhibit AIE or AIEE behaviors rsc.orgrsc.orgresearchgate.netrsc.org. These nanoparticles typically ranged in average diameter from 229 to 394 nm rsc.orgrsc.orgresearchgate.netrsc.org. The mechanism behind this enhanced emission is often attributed to the Restriction of Intramolecular Motion (RIM) or the formation of specific molecular arrangements, such as herringbone stacking, which restricts non-radiative decay pathways rsc.orgrsc.orgrsc.org. Some derivatives have demonstrated cell permeability, accumulating within cellular compartments like lysosomes and exhibiting bright fluorescence, suggesting their utility in advanced cellular imaging rsc.orgrsc.orgrsc.org. For example, derivative 2 showed a fluorescence enhancement of approximately 23.6-fold, with its quantum yield increasing from 0.4% to 8.2% as the water fraction increased to 90% rsc.orgrsc.org. Similarly, derivative 4 exhibited a 42.2-fold enhancement rsc.orgrsc.org. Another example, a tetraphenylethylene-based barbituric acid derivative (TPEB), also displayed AIE properties, forming nano-aggregates that emitted strongly when the water fraction exceeded 60% springerprofessional.de.
Table 7.1.1: Barbiturate (B1230296) Derivatives Exhibiting AIE/AIEE Properties
| Derivative ID / Name | Key Structural Feature | Nanoparticle Size (nm) | Fluorescence Enhancement Factor | Quantum Yield Change | Application Notes |
| 1 | Barbituric acid derivative with donor groups | 229-394 | AIEE | N/A | Cell imaging |
| 2 | Barbituric acid derivative with donor groups | 229-394 | ~23.6x | 0.4% to 8.2% | Cell imaging, potential for lysosomal staining |
| 3 | Barbituric acid derivative with donor groups | 229-394 | AIEE | N/A | Cell imaging |
| 4 | Barbituric acid derivative with donor groups | 229-394 | ~42.2x | 0.1% to 3.2% | Cell imaging, cell-permeable |
| TPEB | Tetraphenylethylene-based barbituric acid derivative | Nano-aggregates | Strong emission at high water fraction | N/A | Fluorescent probe for detection |
Integration into Chemosensor Design (e.g., for Cyanide Detection)
Barbituric acid derivatives have been widely explored for their integration into chemosensor designs, particularly for the sensitive and selective detection of analytes like cyanide ions (CN⁻). The inherent reactivity of the barbiturate core, coupled with tailored functional groups, allows for the development of optical sensors that respond to specific chemical stimuli.
Several barbiturate-based compounds have been developed as fluorescent or colorimetric probes for cyanide. For instance, a 5-(4-(dimethylamino)benzylidene)barbiturate derivative (3g) was employed for the colorimetric detection of cyanide, exhibiting a linear response in the range of 1–25 μM with a limit of detection (LOD) of 0.86 μM researchgate.net. A tetraphenylethylene-based barbituric acid derivative (TPEB) functions as a fluorescent probe for CN⁻, operating via an Intramolecular Charge Transfer (ICT) mechanism and demonstrating high selectivity and anti-interference, with an LOD of 0.767 μM springerprofessional.de. Another sensor, 3TD, a conjugate of oligothiophene and barbituric acid, provides both colorimetric and "turn-on" fluorescent detection of CN⁻ with high specificity and a low LOD of 2.26 x 10⁻⁷ M researchgate.net. A 1,3-indanedione-based chemodosimeter (Sensor 1), featuring AIE characteristics, also detects cyanide through nucleophilic addition that disrupts ICT, achieving an LOD of 1.7 x 10⁻⁷ M across a wide pH range nih.gov. Probe W, a thiophene-formaldehyde derivative, exhibits a "turn-on" fluorescent response to cyanide, with an LOD as low as 68.00 nM via fluorescence spectrophotometry nih.gov. Furthermore, modified fumed silica (B1680970) scaffolds, such as Fumed-Pr-Pi-TCT, have been developed as nanoparticle sensors for cyanide, with an LOD of 0.82 x 10⁻⁴ M mdpi.com. The ethylene-barbiturate group has also been identified as a useful motif in the design of cyanide chemosensors mdpi.com.
Table 7.2.1: Barbiturate-Based Chemosensors for Cyanide Detection
| Chemosensor Name/Type | Key Structural Feature | Detection Mechanism | Detection Limit (CN⁻) | Selectivity/Interference | Reference |
| 5-(4-(dimethylamino)benzylidene)barbiturate (3g) | Barbiturate derivative | Colorimetric | 0.86 μM | N/A | researchgate.net |
| TPEB | Tetraphenylethylene-based barbituric acid derivative | AIE, ICT, Nucleophilic addition | 0.767 μM | High | springerprofessional.de |
| 3TD | Oligothiophene and barbituric acid conjugate | Colorimetric, Turn-on Fluorescence | 2.26 x 10⁻⁷ M | High | researchgate.net |
| Sensor 1 | 1,3-Indanedione-based chemodosimeter | AIE, ICT, Nucleophilic addition | 1.7 x 10⁻⁷ M | Excellent | nih.gov |
| Probe W | Thiophene-formaldehyde derivative | Turn-on Fluorescence | 68.00 nM (Fluorescence) | High | nih.gov |
| Fumed-Pr-Pi-TCT | Fumed silica scaffold functionalized with piperazine (B1678402) and trichlorotriazine | Fluorescence | 0.82 x 10⁻⁴ M | Specific | mdpi.com |
| Ethylene-barbiturate group-containing sensors (e.g., B8) | Ethylene-barbiturate moiety | Nucleophilic attack of cyanide | N/A | N/A | mdpi.com |
| Dibenzothiophene-barbiturate derivative | Dibenzothiophene-barbiturate core | AIE | N/A | N/A | mdpi.com |
Use in Enantioselective Synthesis
Enantioselective synthesis, the process of selectively forming one stereoisomer over another, is critical in pharmaceutical development and fine chemical synthesis. Barbituric acid derivatives and related structures play roles both as substrates and as components of catalytic systems in achieving such stereocontrol.
Chiral catalysts derived from thiosquaramides have been shown to effectively catalyze the enantioselective conjugate addition of barbituric acid pharmacophores to nitroalkenes. These reactions deliver chiral barbiturate derivatives with high yields and high enantioselectivities, often requiring very low catalyst loadings (as low as 0.05 mol%) nih.govnsf.govacs.org. For example, yields exceeding 90% and enantiomeric excesses (ee) greater than 90% have been reported nih.govnsf.govacs.org.
Furthermore, barbiturate-derived alkenes have been utilized in asymmetric [4+2] annulation reactions with allenoates, catalyzed by spirocyclic chiral phosphines. This methodology yields spirobarbiturate-cyclohexenes with excellent diastereoselectivities (e.g., >20:1 dr) and enantioselectivities (90-99% ee) researchgate.net. Similarly, chiral palladium(0)/ligand complexes have facilitated the enantioselective [4+2] cycloaddition between vinyl benzoxazinanones and barbiturate-based olefins, producing barbiturate-fused spirotetrahydroquinolines in up to 96% yield with exceptional enantioselectivities (up to 97% ee) and diastereoselectivities (>99:1 dr) acs.org.
Table 7.3.1: Enantioselective Synthesis Employing Barbiturate Derivatives and Related Systems
| Reaction Type | Catalytic System | Substrates | Yield (%) | Enantioselectivity (ee, %) | Diastereoselectivity (dr) | Reference |
| Michael Addition | Chiral Thiosquaramides | Barbituric acid + Nitroalkenes | High | >90 | N/A | nih.govnsf.govacs.org |
| [4+2] Annulation | Spirocyclic chiral phosphine | Barbiturate-derived alkenes + Allenoates | 56-95 | 90-99 | >20:1 | researchgate.net |
| [4+2] Cycloaddition | Chiral Palladium(0)/Ligand Complex | Vinyl benzoxazinanones + Barbiturate-based olefins | Up to 96 | Up to 97 | >99:1 | acs.org |
Precursors for Other Advanced Organic Scaffolds (e.g., 2,3-Dihydrobenzofurans)
Barbituric acid derivatives serve as versatile building blocks in organic synthesis, enabling the construction of diverse heterocyclic scaffolds. While direct evidence of 1,3-Dimethylbarbital specifically acting as a precursor for 2,3-dihydrobenzofurans is not extensively detailed in the provided search results, barbituric acids are recognized as valuable starting materials for synthesizing other important organic frameworks.
For instance, barbituric acids are employed as starting materials in multicomponent reactions for the synthesis of furo[2,3-d]pyrimidines researchgate.net. The synthesis of 2,3-dihydrobenzofurans themselves is a significant area of research, with various synthetic strategies developed, including metal-free protocols, transition-metal-catalyzed reactions (e.g., Rh-catalyzed), and photocatalytic methods mdpi.comfrontiersin.orgresearchgate.netnih.govscielo.org.zacnr.it. These dihydrobenzofuran scaffolds are prevalent in many biologically active compounds and natural products. Additionally, 2,3-dihydrobenzofuran-5-carbaldehyde has been used as a precursor for synthesizing chalcone (B49325) derivatives via ultrasound-promoted reactions scielo.org.za. The broad utility of barbituric acid derivatives in constructing complex molecular architectures underscores their importance as synthetic intermediates.
Future Research Directions and Theoretical Perspectives
Exploration of Novel Reaction Pathways and Catalyst Development
The synthesis and modification of 1,3-Dimethylbarbital can be significantly advanced through the exploration of novel reaction pathways and the development of efficient catalytic systems. Current synthetic strategies often rely on established condensation reactions lookchem.comchemicalbook.comresearchgate.net. Future research could focus on:
Green Chemistry Approaches: Investigating catalytic systems, such as organocatalysts or metal-organic frameworks (MOFs), for more sustainable synthesis of this compound and its derivatives. This includes exploring solvent-free reactions or reactions in benign solvents like water or ethanol (B145695) dntb.gov.ua.
Stereoselective Synthesis: Developing asymmetric catalytic methods to control stereochemistry at the C-5 position, which is crucial for creating chiral derivatives with specific properties nih.gov.
Electrocatalysis: Expanding the use of electrochemistry for the synthesis of barbiturate (B1230296) derivatives. For instance, electrocatalytic Michael-initiated ring-closure (MIRC) reactions have shown promise for creating spirocyclopropylbarbiturates, demonstrating the potential of electrochemical methods for efficient and green synthesis psu.edu. Applying similar electrocatalytic strategies to this compound could unlock new synthetic avenues.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound derivatives. Flow chemistry offers advantages in terms of reaction control, safety, and scalability, which are beneficial for complex organic synthesis.
Table 1: Potential Catalytic Approaches for this compound Synthesis
| Reaction Type | Potential Catalysts | Target Modification/Synthesis | Reference Concept |
| Knoevenagel Condensation | Organocatalysts, Lewis acids, Heterogeneous catalysts | Introduction of arylidenes at C-5 position | lookchem.comdntb.gov.ua |
| Electrocatalysis | Mediators (e.g., NaBr), Undivided cells | Spirocyclopropylbarbiturate synthesis, functionalization | psu.eduresearchgate.net |
| Asymmetric Catalysis | Chiral organocatalysts, Chiral metal complexes | Enantioselective functionalization at C-5 position | nih.gov |
| Green Solvents | Water, Ethanol, Ionic liquids | Solvent-efficient synthesis of derivatives | dntb.gov.ua |
Advanced Computational Modeling for Predictive Chemical Biology
Computational chemistry offers powerful tools for understanding the behavior of this compound and predicting the properties of its derivatives. Future research should leverage these capabilities for:
Structure-Activity Relationship (SAR) Studies: Employing quantitative structure-activity relationship (QSAR) modeling to correlate structural modifications of this compound derivatives with their predicted biological activities or material properties. This can guide the rational design of new compounds researchgate.netnih.gov.
Molecular Docking and Dynamics: Simulating the interactions of this compound derivatives with specific biological targets or within material matrices. This can predict binding affinities, conformational changes, and potential mechanisms of action or function nih.govuokerbala.edu.iq.
Predictive Property Modeling: Utilizing computational methods to predict physicochemical properties such as solubility, lipophilicity (logP), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for newly designed derivatives, aiding in lead optimization indexcopernicus.com.
Reaction Mechanism Elucidation: Employing density functional theory (DFT) calculations to understand reaction mechanisms, identify transition states, and optimize reaction conditions for novel synthetic pathways involving this compound.
Rational Design of Derivatives for Targeted Non-Clinical Biological Probes
The barbiturate scaffold is amenable to functionalization, making this compound a promising starting point for developing specialized molecular probes for non-clinical research applications. Future research could focus on:
Fluorescent Probes: Synthesizing derivatives of this compound incorporating fluorophores. These probes could be designed to bind to specific cellular targets or to report on biochemical processes through changes in fluorescence intensity or wavelength, as seen with Hamilton receptors for barbiturate sensing acs.orgnih.gov.
Affinity Labels and Cross-linkers: Designing derivatives with reactive functional groups (e.g., photoaffinity labels, Michael acceptors) that can covalently bind to target biomolecules in a controlled manner, aiding in target identification and characterization in biochemical assays.
Isotope-Labeled Analogs: Preparing isotopically labeled versions of this compound for use in metabolic studies or as internal standards in mass spectrometry-based quantitative analyses.
Targeted Delivery Systems: Conjugating this compound derivatives to targeting ligands (e.g., peptides, antibodies) to direct them to specific cellular compartments or tissues for advanced imaging or biochemical studies, avoiding clinical applications.
Integration with Emerging Chemical Technologies (e.g., Electrocatalysis)
The integration of this compound chemistry with emerging technologies can unlock new synthetic and analytical capabilities.
Electrocatalysis for Synthesis and Functionalization: As mentioned in Section 8.1, electrocatalysis offers a green and efficient route for synthesizing complex barbiturate structures psu.edu. Further research can explore electrochemical methods for direct functionalization of the this compound core, such as C-H activation or selective oxidation/reduction reactions.
Electroanalytical Sensing: Developing electrochemical sensors that utilize this compound or its derivatives for the detection of analytes. For example, the electrochemical oxidation of iodide in the presence of barbituric acid has been used for its determination, suggesting potential for similar approaches with this compound derivatives researchgate.net.
Photocatalysis: Investigating the use of photocatalytic methods for the synthesis or modification of this compound, potentially enabling novel transformations under mild conditions.
Expanding Applications in Material Science and Sensing Technologies
Beyond traditional chemical synthesis, the barbiturate scaffold offers opportunities for integration into advanced materials and sensor systems.
Supramolecular Assemblies: Leveraging the hydrogen-bonding capabilities of the barbiturate moiety to design self-assembling materials, gels, or liquid crystals. Barbiturates are known for their strong, directional hydrogen bonding motifs, which are key in supramolecular chemistry uoregon.edu.
Chemical Sensors: Developing chemosensors based on this compound derivatives that exhibit a detectable response (e.g., fluorescence, color change, electrochemical signal) upon binding to specific analytes, such as metal ions mdpi.com.
Polymer Science: Incorporating this compound units into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, optical activity, or responsiveness to external stimuli.
Coordination Chemistry: Utilizing this compound as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Compound Name Index:
this compound
1,3-Dimethylbarbituric acid
Barbituric acid
Barbiturates
Thiobarbiturates
Sodium 5-ethyl-1,3-dimethylbarbiturate (Sodium methohexital)
5,5-diethyl-1,3-dimethylbarbituric acid
5-bromo-5-phenylbarbituric acid
1,3-dimethyl-5-bromo-5-phenylbarbituric acid
5,5-dichloro-1,3-dimethylbarbituric acid
5-chloro-5-nitro-1,3-dimethylbarbituric acid
5-cyano-1,3-dimethylbarbiturate
1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene
2-chloro-1,3-diisopropyl-4,5-dimethyl-1H-imidazol-3-ium-1,3-dimethyl-5-nitro-1,3-dimethylbarbiturate
1,3-dimethylbarbituric acid trimer
5-benzylidene barbiturate derivatives
5-aryl-6-(alkyl or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives
Pyrano-fused pyrimidine (B1678525) derivatives
Spiro-oxindole derivatives
Chrome-based barbituric acid derivatives
Spirofuro[2,3-d]pyrimidine scaffolds
Furo[2,3-d]pyrimidines
3-formylchromones
Alkyl isocyanides
Phthalaldehyde
5-benzyl-5-hydroxy-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
1,3-dimethyl-5-methylenebarbituric acid
Uracils
1,3,1',3'-Tetramethyl-Hydurilic Acid
Tetramethylalloxantine (Amalic Acid)
Arylidene barbiturates
5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Barbiturate derivatives with Naproxen (M8)
Barbiturate derivative BA-5
JL1 (barbiturate derivative)
Hamilton receptors
BNEA (fluorescent probe)
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 1,3-dimethylbarbituric acid in academic laboratories?
Synthesis of 1,3-dimethylbarbituric acid typically involves alkylation of barbituric acid using methylating agents like dimethyl sulfate or methyl iodide under controlled alkaline conditions. Characterization should include:
- 1H/13C NMR spectroscopy : Analyze peak splitting patterns to confirm methyl group substitution at the 1 and 3 positions (e.g., singlet peaks for N-methyl groups in 1H NMR) .
- FT-IR : Verify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and absence of N-H stretches due to methylation .
- Elemental analysis/mass spectrometry : Confirm molecular formula (C₆H₈N₂O₃) and purity (>98%) .
- HPLC : Use C18 columns with UV detection (λ = 210–240 nm) for quantifying impurities .
Q. How can researchers ensure accurate quantification of 1,3-dimethylbarbituric acid in biological matrices?
Employ validated chromatographic methods:
- Reverse-phase HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve metabolites. Calibrate using certified reference materials (e.g., ISO 17034-compliant standards) .
- LC-MS/MS : Use MRM transitions (e.g., m/z 157 → 114 for quantification) to enhance specificity in complex samples .
- Sample preparation : Include protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .
Q. What safety protocols are critical when handling 1,3-dimethylbarbituric acid in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : Immediate eye rinsing (15 minutes) and medical consultation for accidental exposure .
Q. How does pH influence the stability of 1,3-dimethylbarbituric acid in aqueous solutions?
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) across pH 3–9.
- Analytical monitoring : Use UV-Vis spectroscopy to track absorbance changes (λmax ~260 nm) indicative of hydrolysis .
- Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions but may require stabilizers (e.g., antioxidants) for long-term storage .
Advanced Research Questions
Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of 1,3-dimethylbarbituric acid derivatives?
- Molecular docking : Compare binding affinities of 1,3-dimethyl derivatives with unmodified barbiturates at GABAₐ receptor models (e.g., PDB ID 6HUP) .
- In vitro assays : Use electrophysiology (patch-clamp) to assess GABA receptor potentiation in neuronal cell lines .
- Synthetic modifications : Introduce substituents at the 5-position (e.g., ethyl or phenyl groups) to evaluate pharmacokinetic trade-offs .
Q. How can researchers resolve contradictions in reported metabolic pathways of 1,3-dimethylbarbituric acid across species?
- Comparative metabolism studies : Use isotope-labeled (e.g., ¹³C-methyl) analogs to track demethylation in liver microsomes from rodents vs. canines .
- Enzyme inhibition assays : Identify cytochrome P450 isoforms (e.g., CYP2C9/19) responsible for species-specific N-demethylation using selective inhibitors .
- Meta-analysis : Apply PRISMA guidelines to systematically review in vivo vs. in vitro metabolic data and assess heterogeneity .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of 1,3-dimethylbarbituric acid?
- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values for neurotoxicity endpoints .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 1,3-dimethylbarbituric acid) across multiple doses .
- Bootstrap resampling : Estimate confidence intervals for small-sample datasets (n < 10) .
Q. How should researchers design in vivo studies to evaluate the sedative-hypnotic efficacy of 1,3-dimethylbarbituric acid while minimizing bias?
- Randomization : Assign animals to treatment/control groups using block randomization .
- Blinding : Ensure experimenters are blinded to dose allocations during behavioral scoring (e.g., loss of righting reflex) .
- Power analysis : Calculate sample sizes (α = 0.05, β = 0.2) based on pilot data for sleep latency and duration .
- Ethical compliance : Adhere to ICH guidelines for humane endpoints and euthanasia criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
